ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction involving a thioamide and an α-haloketone.
Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and thiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Contains a tetrazole ring but lacks the cyclohexyl and thiazole groups.
Uniqueness
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a tetrazole ring, a thiazole ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Biological Activity
Chemical Structure and Synthesis
The structure of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can be broken down into several functional groups that contribute to its biological properties. The thiazole ring is known for its diverse pharmacological activities, and the incorporation of a tetrazole moiety enhances the compound's potential as a bioactive agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazole ring.
- Introduction of the acetylamino group.
- Coupling with the tetrazole derivative.
These steps are often optimized to maximize yield and purity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and tetrazole groups have been shown to inhibit cancer cell proliferation in various in vitro studies.
Case Studies
- Inhibition of Tumor Growth : A study conducted on related compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Mechanism of Action : Molecular docking studies revealed that these compounds interact with key proteins involved in cell signaling pathways, such as EGFR and COX-2, which are crucial for tumor growth and survival .
Anti-inflammatory Activity
Compounds similar to this compound have also shown promise in reducing inflammation. In vitro assays demonstrated significant inhibition of TNF-alpha release in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
While primarily noted for anticancer and anti-inflammatory properties, some derivatives have exhibited antimicrobial activity against various bacterial strains. This suggests a broader spectrum of biological activity that warrants further exploration .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |
---|---|---|---|
Compound A | Anticancer | 4.22 | HCT-15 (colon cancer) |
Compound B | Anti-inflammatory | 0.283 | Macrophages |
Compound C | Antimicrobial | 12.07 | E. coli |
Properties
Molecular Formula |
C17H24N6O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H24N6O3S/c1-3-26-15(25)14-12(2)19-16(27-14)20-13(24)9-17(7-5-4-6-8-17)10-23-11-18-21-22-23/h11H,3-10H2,1-2H3,(H,19,20,24) |
InChI Key |
WVYIQXVJIDWZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.